(S)-p-SCN-Bn-DOTA: A Technical Guide for Researchers in Radiopharmaceutical Development
(S)-p-SCN-Bn-DOTA: A Technical Guide for Researchers in Radiopharmaceutical Development
(S)-p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelator integral to the advancement of targeted radionuclide therapy and molecular imaging. This macrocyclic compound serves as a critical linker, enabling the stable attachment of radiometals to biomolecules, thereby creating potent agents for diagnosing and treating various diseases, most notably cancer.
This technical guide provides an in-depth overview of (S)-p-SCN-Bn-DOTA, its function, and detailed methodologies for its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of radiopharmaceutical development.
Core Function and Applications
The primary function of (S)-p-SCN-Bn-DOTA lies in its dual chemical properties. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a highly efficient chelator that forms stable complexes with a variety of trivalent metal ions. The p-SCN-Bn (para-isothiocyanatobenzyl) group provides a reactive site for covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and other proteins.[1]
This bifunctionality allows for the development of radioimmunoconjugates (RICs) for various applications:
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Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), (S)-p-SCN-Bn-DOTA facilitates the delivery of cytotoxic radiation directly to tumor cells, minimizing damage to healthy tissues.
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Molecular Imaging (PET/SPECT): When complexed with diagnostic radioisotopes such as Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), it enables visualization of specific cellular targets in vivo, aiding in diagnosis, staging, and monitoring of disease.[2]
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Theranostics: The ability to chelate both therapeutic and diagnostic radionuclides allows for a combined therapeutic and diagnostic approach, where the same molecular target can be used for both imaging and treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the use of (S)-p-SCN-Bn-DOTA in the development of radioimmunoconjugates.
| Antibody/Peptide | Molar Ratio (Chelator:Antibody) | Chelators per Antibody | Reference |
| Rituximab | 20:1 | 6.1 | [3] |
| Trastuzumab | 20:1 | 4.9 | [4] |
| S01 Antibody | Not Specified | 1.6 | [1] |
| nsIgG | Not Specified | 2.2 | [1] |
| 1C1m-Fc | 5:1 to 50:1 | Not Specified | [2] |
| Trastuzumab F(ab')₂ | 20:1 | 5.03 ± 1.5 | [5] |
| Radioisotope | Antibody/Peptide | Radiolabeling Yield (%) | Specific Activity | Stability | Reference |
| ²²⁵Ac | S01 Antibody | 75.6 - 86.7 | ~37 kBq/mg | Stable | [1] |
| ¹⁷⁷Lu | Trastuzumab | >99 | 200 µCi/mL | <1.5% release after 72h | [4] |
| ⁹⁰Y | Trastuzumab | >96 | 200 µCi/mL | <17% release after 72h | [4] |
| ¹⁷⁷Lu | Rituximab | >98 | ~0.6 GBq/mg | Stable in human serum | [6] |
| ⁹⁰Y | Rituximab | >98 | ~0.6 GBq/mg | Stable in human serum | [6] |
| ¹⁷⁷Lu | Trastuzumab F(ab')₂ | Not Specified | Not Specified | 91.96 ± 0.26% in HSA after 96h | [5] |
Experimental Protocols
Detailed methodologies for the key experimental procedures involving (S)-p-SCN-Bn-DOTA are provided below.
Antibody Conjugation with (S)-p-SCN-Bn-DOTA
This protocol describes the covalent attachment of the chelator to a monoclonal antibody.
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Antibody Preparation:
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Purify the monoclonal antibody using standard techniques (e.g., protein A/G chromatography).
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Perform buffer exchange into a carbonate/bicarbonate buffer (e.g., 0.1 M, pH 9.0) or HEPES buffer (pH 8.5) to ensure the availability of deprotonated primary amines for conjugation.[2][7]
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Determine the antibody concentration using a spectrophotometer at 280 nm.[2]
-
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Conjugation Reaction:
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Dissolve (S)-p-SCN-Bn-DOTA in a suitable solvent (e.g., water, DMSO/carbonate buffer mixture).[2][7]
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Add the dissolved (S)-p-SCN-Bn-DOTA to the antibody solution at a specific molar excess (e.g., 20 to 30-fold molar excess).[7]
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Incubate the reaction mixture at room temperature for 12 hours or at 37°C for 1 hour with gentle mixing.[2][7]
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Purification of the Conjugate:
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Remove unconjugated chelator and reaction byproducts by size exclusion chromatography (e.g., PD-10 column) or ultrafiltration with a suitable molecular weight cutoff membrane (e.g., 50 kDa).[2]
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The purified DOTA-antibody conjugate should be stored in an appropriate buffer (e.g., PBS pH 7.4) at 2-8°C.[2]
-
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Characterization:
Radiolabeling of DOTA-Antibody Conjugates
The following are generalized protocols for radiolabeling with common therapeutic and diagnostic radionuclides.
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Reaction Setup:
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In a sterile vial, combine the DOTA-antibody conjugate with ¹⁷⁷LuCl₃ in an appropriate buffer (e.g., 0.5 M sodium acetate, pH 5.0-5.5).
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The reaction volume should be kept to a minimum to maximize reaction efficiency.
-
-
Incubation:
-
Incubate the reaction mixture at 37-40°C for 1 hour.[4]
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Quality Control:
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Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC-SG) with an appropriate mobile phase (e.g., 0.9% NaCl).[4]
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The final product should have an RCP of >95%.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour.[7]
-
-
Purification (if necessary):
-
If the radiochemical yield is low, purify the radioimmunoconjugate using size exclusion chromatography.
-
-
Quality Control:
-
Assess the radiochemical yield and purity using radio-TLC or radio-HPLC.[1]
-
-
⁶⁸Ga Elution and Preparation:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
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The eluate can be further purified and concentrated using a cation exchange cartridge.[8]
-
-
Reaction Setup:
-
Combine the DOTA-conjugated peptide or antibody with the ⁶⁸Ga eluate in a sodium acetate buffer to achieve a pH of 3.5-4.5.[9]
-
-
Incubation:
-
Heat the reaction mixture at 85-95°C for 8-12 minutes.[8]
-
-
Quality Control:
-
Determine the RCP using radio-iTLC or radio-HPLC.[8]
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Mandatory Visualizations
The following diagrams illustrate the key workflows in the preparation of a radioimmunoconjugate using (S)-p-SCN-Bn-DOTA.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
